molecular formula C19H18FP B13233821 Methyltriphenylphosphanium fluoride

Methyltriphenylphosphanium fluoride

Cat. No.: B13233821
M. Wt: 296.3 g/mol
InChI Key: AIKVJULUSXQNMQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltriphenylphosphonium fluoride (MTPPF) is a quaternary phosphonium salt with the formula $ \text{C}{19}\text{H}{18}\text{PF} $. These salts are widely used as precursors in Wittig reactions for olefin synthesis, mitochondrial probes, and components of deep eutectic solvents (DES) . The fluoride variant is less commonly reported, but its properties can be inferred from trends observed in similar halide derivatives.

Key characteristics of methyltriphenylphosphonium salts include:

  • Structure: A central phosphorus atom bonded to three phenyl groups, one methyl group, and a halide counterion (F⁻, Cl⁻, Br⁻, I⁻).
  • Reactivity: Strong alkylating agents due to the stability of the phosphonium cation and the leaving-group ability of the halide .
  • Applications: Organic Synthesis: Wittig reactions for alkene formation . DES Components: Formation of low-melting mixtures with hydrogen bond donors like glycerol or ethylene glycol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltriphenylphosphanium fluoride can be synthesized through the reaction of triphenylphosphine with methyl fluoride. The reaction typically involves the use of a strong base to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{F} \rightarrow \text{Ph}_3\text{PCH}_3^+ \text{F}^- ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyltriphenylphosphanium fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluoride ion can act as a nucleophile, participating in substitution reactions.

    Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.

    Complex Formation: It can form complexes with various metal ions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products Formed:

    Substitution Reactions: Products typically include substituted phosphonium salts.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyltriphenylphosphanium fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is utilized in studies involving mitochondrial function due to its ability to accumulate in the mitochondrial matrix.

    Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting mitochondria.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers.

Mechanism of Action

The mechanism by which methyltriphenylphosphanium fluoride exerts its effects is primarily through its interaction with cellular components. The triphenylphosphonium moiety allows the compound to accumulate in the mitochondrial matrix, where it can affect mitochondrial function. Specifically, it has been shown to inhibit the Krebs cycle enzyme 2-oxoglutarate dehydrogenase, leading to alterations in cellular respiration and energy production .

Comparison with Similar Compounds

Physical and Chemical Properties

Property MTPPF (Inferred) MTPPB MTPPC MTPPI Benzyltriphenylphosphonium Chloride (BTPPC)
Molecular Weight 312.77 (est.) 354.24 312.77 406.24 384.86
Melting Point N/A 232.4 ± 0.3°C ~250°C ~230°C N/A
Solubility Polar solvents THF, DMSO THF, DMF THF, CHCl₃ Ethylene glycol, glycerol
Counterion Effects High electronegativity Moderate reactivity Lower reactivity High leaving-group ability Similar to MTPPC but with benzyl substitution

Key Observations :

  • The halide counterion significantly influences solubility and reactivity. For example, MTPPI is preferred in Wittig reactions due to iodide’s superior leaving-group ability compared to bromide or chloride .
  • MTPPB is a calibration standard for melting point instruments, highlighting its thermal stability .

Mechanistic Insight :

  • Fluoride’s smaller size and higher electronegativity may alter bioavailability, but this requires experimental validation.

Trends :

  • DES with MTPPB exhibit tunable acidity (pH 6–7), making them suitable for green chemistry applications .
  • Substituting the methyl group with benzyl (BTPPC) increases viscosity but maintains similar polarity .

Biological Activity

Methyltriphenylphosphanium fluoride (MTPPF) is a quaternary ammonium compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique biological properties. This article delves into the biological activity of MTPPF, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MTPPF is characterized by its triphenylphosphonium moiety, which enhances its lipophilicity and ability to penetrate biological membranes. This property is crucial for its biological activity, particularly in targeting mitochondria, where it can influence various cellular processes.

Mechanisms of Biological Activity

  • Cell Membrane Interaction : MTPPF exhibits significant interaction with cellular membranes due to its lipophilic nature. This allows it to cross lipid bilayers effectively, making it a candidate for mitochondrial targeting in therapeutic applications .
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress through the generation of ROS. This mechanism is linked to its potential cytotoxic effects, particularly in cancer cells .
  • Inhibition of Tumor Growth : Research indicates that MTPPF can inhibit angiogenesis and exhibit selective cytotoxicity against various cancer cell lines, including CEM (human leukemia), H460 (lung cancer), and HT-29 (colon cancer). The IC50 values for these effects are notably low, suggesting potent anti-cancer properties .
  • Mechanistic Insights : Studies suggest that MTPPF may exert its effects through the inhibition of tubulin polymerization, which is vital for cell division and growth. By binding to the colchicine-binding site on β-tubulin, MTPPF disrupts microtubule formation, thereby hindering cancer cell proliferation .

Case Studies and Experimental Evidence

  • Cytotoxicity Assays : In vitro studies have demonstrated that MTPPF shows selective toxicity towards cancer cells while sparing normal cells like VERO cells. For instance, one study reported an IC50 value of 0.1 μM against CEM cells, indicating high potency .
  • Animal Models : Preclinical studies involving animal models have corroborated the cytotoxic effects observed in vitro. These studies often measure tumor size reduction and survival rates following treatment with MTPPF .
  • Mitochondrial Targeting : The ability of MTPPF to accumulate in mitochondria has been linked to its role in inducing apoptosis in cancer cells. This mitochondrial localization is critical for enhancing the compound's therapeutic efficacy against tumors .

Data Summary

The following table summarizes key research findings related to MTPPF:

StudyCell LineIC50 Value (μM)Mechanism
CEM0.1Inhibition of tubulin polymerization
H4604.3Induction of oxidative stress
HT-298.0Apoptosis induction via mitochondrial pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing methyltriphenylphosphanium fluoride, and how do reaction conditions influence yield?

this compound is typically synthesized via quaternization of triphenylphosphine with methyl halides followed by anion exchange. For fluoride derivatives, a common method involves substituting bromide or iodide salts (e.g., methyltriphenylphosphonium bromide) with fluoride ions using silver fluoride (AgF) or potassium fluoride (KF) in anhydrous solvents like acetonitrile. Reaction temperature (40–60°C) and solvent purity are critical for avoiding hydrolysis and achieving >80% yields . Characterization via 19F^{19}\text{F} NMR and ion chromatography can confirm fluoride incorporation .

Q. How should researchers safely handle this compound in laboratory settings?

Due to its hygroscopic and reactive nature, strict precautions are required:

  • Use gloves, goggles, and lab coats to prevent skin/eye contact.
  • Store under inert gas (argon) in a desiccator to avoid moisture-induced decomposition.
  • Neutralize waste with calcium carbonate before disposal to mitigate fluoride release .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm phosphonium structure; 19F^{19}\text{F} NMR (δ ≈ -120 ppm) for fluoride identification.
  • Ion chromatography : Quantify fluoride content using a carbonate-based eluent (e.g., 0.005 mol/L NaOH/Na2_2CO3_3) with conductivity detection (LOD: 7.29 ng/mL) .

Advanced Research Questions

Q. How does this compound compare to other phosphonium salts (e.g., bromide or iodide) in Wittig reactions?

Fluoride’s smaller ionic radius and higher electronegativity can alter reactivity in Wittig olefination. For example, this compound may exhibit slower ylide formation compared to bromide analogs due to stronger P–F bonding. However, it offers advantages in anhydrous, polar-aprotic solvents (e.g., DMF), enabling selective olefin synthesis with electron-deficient aldehydes. Comparative kinetic studies under controlled humidity are recommended to optimize conditions .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in organocatalysis?

Discrepancies in catalytic efficiency often arise from trace moisture or counterion impurities. To address this:

  • Purify the compound via recrystallization from ethanol/diethyl ether.
  • Validate purity using DSC (decomposition onset >200°C) and ICP-MS for halide content.
  • Replicate experiments under strictly anhydrous conditions, reporting water content via Karl Fischer titration .

Q. How can computational modeling improve the design of this compound-based reagents?

Density functional theory (DFT) calculations can predict ylide stability and transition states in reactions. For instance, modeling P–F bond dissociation energies helps identify solvents or co-catalysts (e.g., crown ethers) that enhance reactivity. Pairing computational results with experimental kinetic data (e.g., Arrhenius plots) provides mechanistic insights .

Q. What are the limitations of this compound in synthesizing sterically hindered alkenes?

Bulky substrates may hinder ylide formation, leading to low yields. Solutions include:

  • Using bulky phosphines (e.g., tricyclohexylphosphine) to modulate steric effects.
  • Employing microwave-assisted synthesis to accelerate ylide generation.
  • Documenting steric parameters (Tolman cone angles) and correlating them with reaction outcomes .

Q. Methodological Guidance

Q. How to troubleshoot low yields in this compound-mediated reactions?

Follow this workflow:

  • Verify reagent purity : Use ion chromatography to detect residual halides.
  • Optimize solvent system : Test solvents like THF, DMF, or dichloromethane for solubility and stability.
  • Control humidity : Conduct reactions in a glovebox (<1 ppm H2_2O).
  • Monitor reaction progress : Use in situ 31P^{31}\text{P} NMR to track ylide formation .

Q. What experimental controls are essential when studying this compound’s role in reaction mechanisms?

Include:

  • Blank reactions : Exclude the phosphonium salt to confirm its catalytic role.
  • Isotope labeling : Use 18O^{18}\text{O}-labeled aldehydes to trace oxygen transfer in ylide intermediates.
  • Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated substrates .

Q. Data Analysis and Reporting

Q. How to present conflicting data on this compound’s thermal stability in publications?

Use a structured approach:

  • Tabulate DSC/TGA data from multiple batches, highlighting standard deviations.
  • Discuss potential sources of variation (e.g., moisture exposure during testing).
  • Provide raw data in supplementary materials for reproducibility .

Q. What statistical methods are appropriate for analyzing catalytic efficiency across different phosphonium salts?

Apply ANOVA to compare yields or turnover frequencies (TOF) between fluoride, bromide, and iodide analogs. Report p-values and effect sizes, and use post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Include confidence intervals in graphical summaries .

Properties

Molecular Formula

C19H18FP

Molecular Weight

296.3 g/mol

IUPAC Name

methyl(triphenyl)phosphanium;fluoride

InChI

InChI=1S/C19H18P.FH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1

InChI Key

AIKVJULUSXQNMQ-UHFFFAOYSA-M

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[F-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.